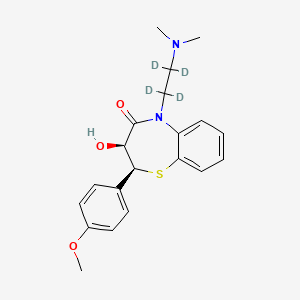

去乙酰地尔硫卓 D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

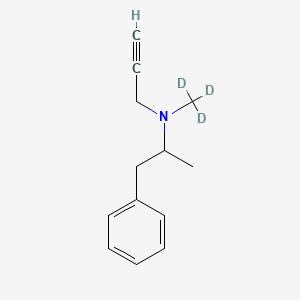

Desacetyl Diltiazem D4 is a stable isotope labelled metabolite of Diltiazem . It is used in neurology research and falls under the categories of cardiac drugs and beta blockers . The molecular formula of Desacetyl Diltiazem D4 is C20H20D4N2O3S • HCl, and it has a molecular weight of 376.513646 .

Molecular Structure Analysis

The molecular structure of Desacetyl Diltiazem D4 is represented by the formula C20H20D4N2O3S • HCl . The compound is a stable isotope labelled metabolite, which means it contains non-radioactive isotopes that have been incorporated into the compound to allow for detection and quantification in metabolic studies.Chemical Reactions Analysis

Desacetyl Diltiazem D4 is a metabolite of Diltiazem, which means it is produced through the metabolic processes of N-demethylation, O-demethylation, and deacetylation . The specific chemical reactions involved in these processes are not detailed in the available resources.Physical And Chemical Properties Analysis

Desacetyl Diltiazem D4 has a molecular weight of 376.513646 . Other physical and chemical properties such as melting point, solubility, and stability are not specified in the available resources.科学研究应用

Quantification in Human Plasma

Desacetyl Diltiazem D4 is used in the quantification of Diltiazem and its metabolites in human plasma . A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed and validated for this purpose . This method is simple, sensitive, selective, and rugged .

Stability Study

A stability study of Diltiazem and its metabolites in human plasma has been performed using Desacetyl Diltiazem D4 . This study used various buffer reagents at different strengths . The plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .

Pharmacokinetic Application

Desacetyl Diltiazem D4 is used in pharmacokinetic applications . A simple and sensitive Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry method was developed for this purpose .

Metabolite Analysis

Desacetyl Diltiazem D4 is used in the metabolite analysis of Diltiazem . The metabolites produced through metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

Cardiac Drugs and Beta Blockers

Desacetyl Diltiazem D4 is used in the research of cardiac drugs and beta blockers . It is used in the study of calcium channel, epilepsy, Parkinson’s, and stroke .

Formulation and Evaluation

Desacetyl Diltiazem D4 is used in the formulation and evaluation of Diltiazem hydrochloride gels . These gels are prepared using FDA recommended polymers for topical application .

作用机制

Target of Action

Desacetyl Diltiazem D4 primarily targets the calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in the contraction of the heart and blood vessels.

Mode of Action

Desacetyl Diltiazem D4 works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

The pharmacokinetics of Desacetyl Diltiazem D4 involves its metabolism by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Desacetyl Diltiazem D4 .

Result of Action

The result of Desacetyl Diltiazem D4’s action is the relaxation of coronary vascular smooth muscle and dilation of both large and small coronary arteries . This leads to increases in coronary blood flow (epicardial and subendocardial) in ischemic and nonischemic models and are accompanied by dose-dependent decreases in systemic blood pressure and decreases in peripheral resistance .

Action Environment

The action of Desacetyl Diltiazem D4 can be influenced by various environmental factors. For instance, the plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C . This suggests that the stability of Desacetyl Diltiazem D4 can be affected by the storage conditions.

安全和危害

属性

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-AKZXBINPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747513 |

Source

|

| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112259-40-2 |

Source

|

| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。